(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid
CAS No.: 146277-47-6
Cat. No.: VC21150450
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 146277-47-6 |
---|---|
Molecular Formula | C12H17NO2 |
Molecular Weight | 207.27 g/mol |
IUPAC Name | (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid |
Standard InChI | InChI=1S/C12H17NO2/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15)/t11-/m0/s1 |
Standard InChI Key | CRNOZLNQYAUXRK-NSHDSACASA-N |
Isomeric SMILES | CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)O)N)C |
SMILES | CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C |
Canonical SMILES | CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C |
Introduction
Chemical Properties and Structure
Molecular Identity and Classification
(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is categorized as a 2,4,6-trimethylphenylalanine and classified as a non-proteinogenic L-alpha-amino acid . Its formal identification includes several systematic and common names, reflecting its structural features and stereochemical configuration. The compound bears the CAS registry number 146277-47-6, which serves as its unique identifier in chemical databases and literature .
From a structural perspective, this compound represents an enantiomer of D-2,4,6-trimethylphenylalanine, with the specific (S) configuration at the alpha carbon determining its categorization as an L-amino acid . This stereochemical feature is critical for its potential biological interactions, as biological systems typically exhibit high stereoselectivity in molecular recognition processes.
Structural Features and Chemical Identifiers
The molecular structure of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid combines the standard amino acid backbone with a highly substituted aromatic side chain . The central alpha carbon bears four different substituents: a hydrogen atom, an amino group (NH₂), a carboxyl group (COOH), and a methylene group connecting to the trimethylphenyl ring . This arrangement creates the chiral center with the (S) absolute configuration.
Table 1: Chemical Identifiers of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid
Parameter | Value |
---|---|
IUPAC Name | (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid |
Common Synonyms | 2,4,6-Trimethyl-L-phenylalanine; (S)-2-AMINO-3-MESITYLPROPANOIC ACID |
CAS Number | 146277-47-6 |
Molecular Formula | C₁₂H₁₇NO₂ |
Molecular Weight | 207.27 g/mol |
InChI | InChI=1S/C12H17NO2/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15)/t11-/m0/s1 |
InChIKey | CRNOZLNQYAUXRK-NSHDSACASA-N |
SMILES | CC1=CC(=C(C(=C1)C)CC@@HN)C |
Physical Properties
Basic Physical Characteristics
The physical properties of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid determine its behavior in various chemical and biological environments, influencing aspects such as solubility, stability, and handling requirements . These properties are essential considerations for researchers working with this compound in synthetic or analytical contexts.
Table 2: Physical Properties of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid
Property | Value |
---|---|
Physical State | Solid (presumed) |
Density | 1.1±0.1 g/cm³ |
Boiling Point | 357.2±30.0 °C at 760 mmHg |
Flash Point | 169.8±24.6 °C |
Exact Mass | 207.125931 |
LogP | 2.49 |
Polar Surface Area | 63.32000 |
Vapor Pressure | 0.0±0.8 mmHg at 25°C |
Index of Refraction | 1.557 |
The relatively high boiling point (357.2±30.0 °C) reflects the compound's molecular weight and potential for intermolecular hydrogen bonding through its amino and carboxyl groups . The flash point of 169.8±24.6 °C indicates considerations for safe handling at elevated temperatures, though this value suggests relatively low flammability risk under normal laboratory conditions .
Biological Activity and Applications
Research and Analytical Applications
Beyond potential pharmacological applications, (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid may serve various research purposes:
-
As a structural probe in peptide conformation studies, where its bulky side chain can induce specific conformational constraints
-
In structure-activity relationship investigations to assess the impact of steric bulk at specific positions in bioactive peptides
-
As a standard or reference compound in analytical method development for amino acid and peptide analysis
-
In comparative studies exploring the effects of aromatic substitution patterns on amino acid properties and reactivity
The specific chirality of the compound (S-configuration) makes it particularly valuable in research contexts where stereochemical effects are under investigation, as the corresponding R-enantiomer would provide a direct comparative tool for assessing the impact of absolute configuration on various properties and activities.
Synthesis and Preparation
Challenges in Stereoselective Synthesis
The synthesis of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid presents several challenges that would need to be addressed in any practical preparation:
-
The steric hindrance of the 2,4,6-trimethylphenyl group may affect reactivity in certain synthetic approaches, potentially requiring modified reaction conditions or specialized catalysts
-
Achieving high enantiomeric purity would necessitate either highly stereoselective synthetic methods or efficient resolution procedures
-
Purification and isolation of the final product might be complicated by the amphiphilic nature of the compound, with both hydrophobic and hydrophilic functional groups
These considerations would influence the selection of appropriate synthetic strategies, particularly in contexts requiring large-scale preparation or high stereochemical purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume